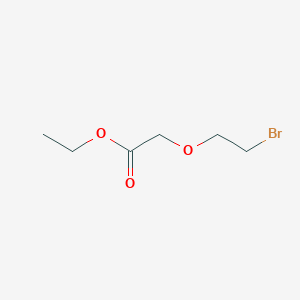![molecular formula C12H15N3 B6266677 [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine CAS No. 741717-65-7](/img/no-structure.png)
[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine” is a chemical compound with the CAS Number: 741717-65-7 . It has a molecular weight of 201.27 and is typically stored at 4°C . The compound is an oil in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine . Its InChI Code is 1S/C12H15N3/c1-9-6-10(2)15(14-9)12-5-3-4-11(7-12)8-13/h3-7H,8,13H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, it’s worth noting that similar compounds have shown reactions with primary amines .Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.27 . It is an oil in its physical form and is typically stored at 4°C .科学的研究の応用
Synthesis and Biological Activity
Researchers have synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives, incorporating them into heterocyclic compounds with nitrogen and sulfur. These derivatives exhibit significant antibacterial activity against several bacterial species, highlighting their potential as novel antibacterial agents (Al-Smaisim, 2012). Additionally, derivatives of this compound have shown promising in vitro anticoronavirus and antitumoral activity, with structural variations enhancing their biological properties (Jilloju et al., 2021).
Ambient-Temperature Synthesis
The ambient-temperature synthesis of novel derivatives, including an N-pyrazolyl imine, from [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine showcases the compound's versatility in organic synthesis. These derivatives were fully characterized, opening pathways for their use in further chemical modifications and applications in research (Becerra et al., 2021).
Anticancer Activity
New heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, derived from [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine, have been synthesized and evaluated for their anticancer activity. This research demonstrates the potential of these compounds in the development of new anticancer therapies (Metwally et al., 2016).
Material Science Applications
The compound's derivatives have been utilized in the synthesis of square planar mononuclear Pd(II) complexes, which exhibit unique structural characteristics, including a helical twist. These complexes could have implications in material science, particularly in the development of novel materials with specific optical or electronic properties (Drew et al., 2007).
Multitarget Directed Ligands
Derivatives have also been explored as multitarget directed ligands for the treatment of Alzheimer's disease, showcasing inhibitory properties against acetylcholinesterase and monoamine oxidase. This indicates the compound's relevance in designing multitarget therapeutic agents for neurodegenerative diseases (Kumar et al., 2013).
Safety and Hazards
作用機序
Target of Action
The primary target of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine is the αvβ6 integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix adhesion. The αvβ6 integrin is known to play a crucial role in various biological processes, including cell adhesion, migration, and signaling .
Mode of Action
[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine interacts with the αvβ6 integrin, demonstrating a high affinity for this target . The compound binds to the integrin, potentially altering its function and leading to changes in cell adhesion and signaling .
Biochemical Pathways
These pathways regulate cell growth, differentiation, and migration, among other processes .
Pharmacokinetics
The compound has been found to have a long dissociation half-life (7 hours), indicating a prolonged interaction with its target . It also exhibits very high solubility in saline at pH 7 (>71 mg/mL), which could enhance its bioavailability . The pharmacokinetic properties of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine are commensurate with inhaled dosing by nebulization .
Result of Action
The interaction of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine with the αvβ6 integrin can lead to changes in cell adhesion and signaling . This could potentially influence various cellular processes, including cell growth and migration .
Action Environment
The action of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, which in turn can impact its bioavailability and efficacy . Additionally, the method of administration (e.g., inhalation via nebulization) can also influence the compound’s action .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for '[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine' involves the reaction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde with methylamine in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde", "Methylamine", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde in a suitable solvent.", "Step 2: Add methylamine to the reaction mixture and stir for a few hours.", "Step 3: Add a reducing agent to the reaction mixture and stir for a few more hours.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |
CAS番号 |
741717-65-7 |
分子式 |
C12H15N3 |
分子量 |
201.3 |
純度 |
93 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



